molecular formula C11H9NO2 B8755134 2-(7-Methoxybenzofuran-2-yl)acetonitrile

2-(7-Methoxybenzofuran-2-yl)acetonitrile

Cat. No.: B8755134
M. Wt: 187.19 g/mol
InChI Key: MGZRJKVWNPRSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxybenzofuran-2-yl)acetonitrile is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(7-methoxy-1-benzofuran-2-yl)acetonitrile

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-8-7-9(5-6-12)14-11(8)10/h2-4,7H,5H2,1H3

InChI Key

MGZRJKVWNPRSHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.16 g of 7-methoxy-3-benzofuranone, 39.4 g of cyanomethylenetriphenylphosphorane and 70 ml of p-xylene was heated at reflux under nitrogen for 16 hours. The solvent was removed, the solid washed repeatedly with ether and the product obtained on removal of the solvent from the ether washings sublimed (145° bath, 1 micron). Crystallization of the sublimate from 20 ml of isopropyl alcohol gave 11.06 g (69% yield) of 7-methoxy-3-benzofuranacetonitrile. Nmr spectrum (in CDCl3): τ2.4 (t, J=1-2 Hz, 1); 2.8-3.3 (m, 3); 6.0 (s, 3) and 6.3 (d, J=1-2 Hz, 2).
Quantity
14.16 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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